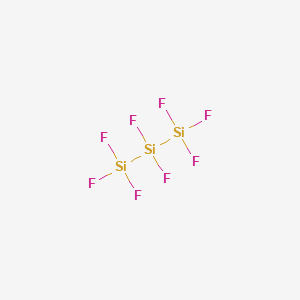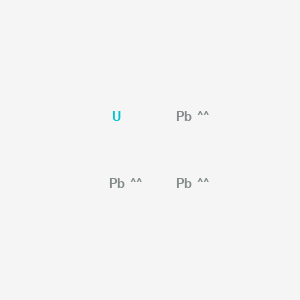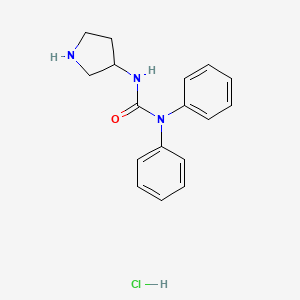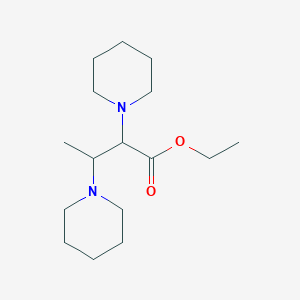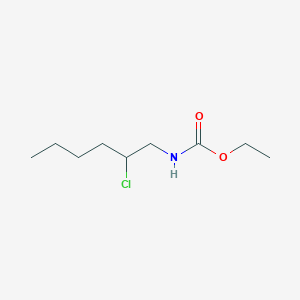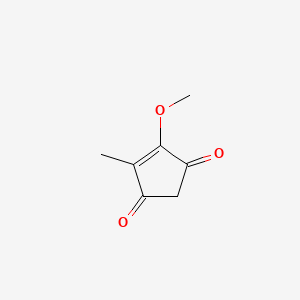
Benzene--tribromomethane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene–tribromomethane (1/1) is a compound formed by the combination of benzene and tribromomethane in a 1:1 ratio. Benzene is a well-known aromatic hydrocarbon with the chemical formula C₆H₆, while tribromomethane, also known as bromoform, has the chemical formula CHBr₃. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzene–tribromomethane (1/1) involves the reaction of benzene with tribromomethane under specific conditions. One common method is to mix benzene and tribromomethane in the presence of a catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of benzene–tribromomethane (1/1) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene–tribromomethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where one or more hydrogen atoms are replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction Reactions: Reduction of benzene–tribromomethane (1/1) can lead to the formation of less brominated compounds or the complete removal of bromine atoms.
Common Reagents and Conditions:
Halogenation: Benzene–tribromomethane (1/1) reacts with halogens in the presence of catalysts such as iron(III) bromide or aluminum chloride.
Nitration: The compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Major Products Formed:
Halogenated Derivatives: Substitution reactions with halogens result in the formation of halogenated benzene derivatives.
Nitro Compounds: Nitration reactions produce nitrobenzene derivatives.
Oxidized Products: Oxidation reactions yield various oxidized compounds depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Benzene–tribromomethane (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research on benzene–tribromomethane (1/1) includes its potential use in drug development and as a model compound for studying the interactions of halogenated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of benzene–tribromomethane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The presence of bromine atoms in the molecule enhances its reactivity and ability to form covalent bonds with biological targets. This property makes it a valuable tool for studying the mechanisms of action of halogenated compounds.
Vergleich Mit ähnlichen Verbindungen
Benzene: A simple aromatic hydrocarbon with the formula C₆H₆.
Tribromomethane (Bromoform): A halogenated methane derivative with the formula CHBr₃.
Chlorobenzene: A halogenated benzene derivative with the formula C₆H₅Cl.
Nitrobenzene: A nitrated benzene derivative with the formula C₆H₅NO₂.
Comparison: Benzene–tribromomethane (1/1) is unique due to the presence of both benzene and tribromomethane moieties in a single molecule This combination imparts distinct chemical and physical properties to the compound, making it different from its individual components and other similar compounds
Eigenschaften
CAS-Nummer |
22917-02-8 |
|---|---|
Molekularformel |
C7H7Br3 |
Molekulargewicht |
330.84 g/mol |
IUPAC-Name |
benzene;bromoform |
InChI |
InChI=1S/C6H6.CHBr3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H |
InChI-Schlüssel |
KUZPBXLLTIPSJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


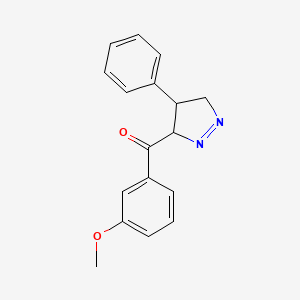
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)

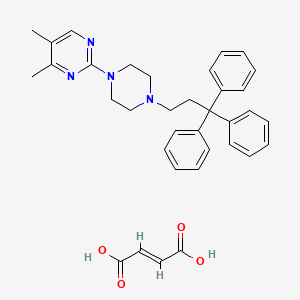
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
